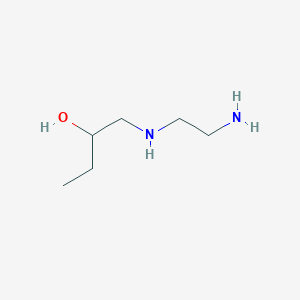
1-((2-Aminoethyl)amino)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethylamino)butan-2-ol is an organic compound with the molecular formula C6H16N2O It is a derivative of butanol and contains both amine and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
1-(2-aminoethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-(2-aminoethylamino)butan-2-ol often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production.
化学反応の分析
Types of Reactions
1-(2-aminoethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
科学的研究の応用
1-(2-aminoethylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(2-aminoethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
2-aminoethanol: Similar in structure but lacks the butanol moiety.
Butan-2-ol: Similar in structure but lacks the aminoethylamino group.
Ethylenediamine: Contains the aminoethylamino group but lacks the butanol moiety.
Uniqueness
1-(2-aminoethylamino)butan-2-ol is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H16N2O |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
1-(2-aminoethylamino)butan-2-ol |
InChI |
InChI=1S/C6H16N2O/c1-2-6(9)5-8-4-3-7/h6,8-9H,2-5,7H2,1H3 |
InChIキー |
FSRIVDLBMYWIAO-UHFFFAOYSA-N |
正規SMILES |
CCC(CNCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


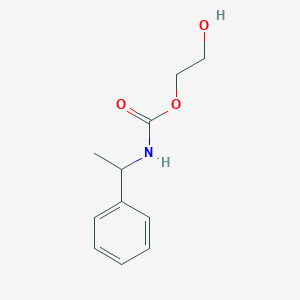
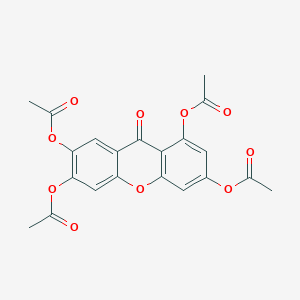
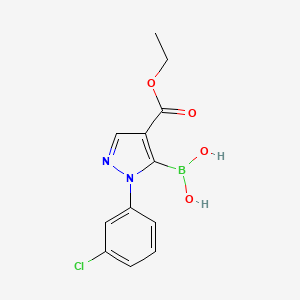

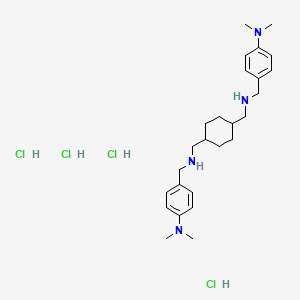
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
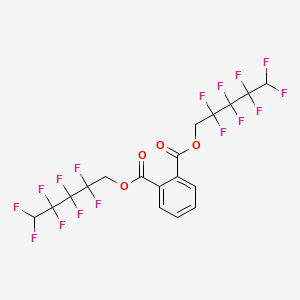

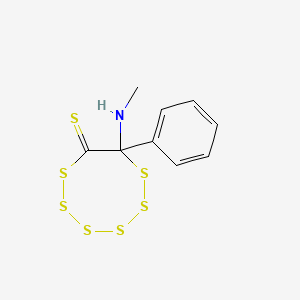
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

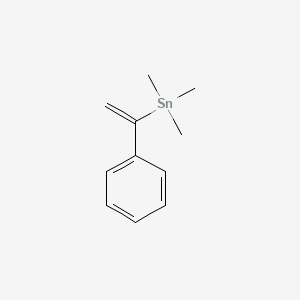
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
